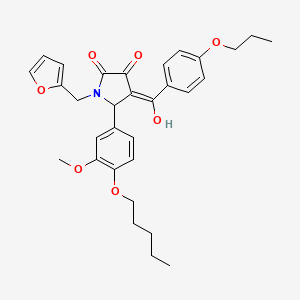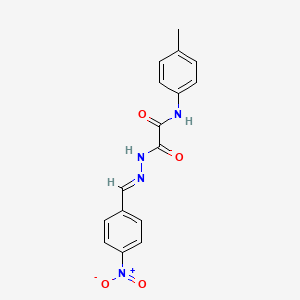
1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan-2-carbaldehyde.
- Reaction conditions: Lewis acids like AlCl₃, temperatures around 0-25°C.
Substitution of Phenyl Groups:
- The phenyl groups with methoxy, pentyloxy, and propoxy substituents can be introduced through nucleophilic aromatic substitution reactions.
- Reaction conditions: Strong bases like NaH, temperatures around 50-80°C.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure high yield and purity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Pyrrole Core:
- Starting with a suitable pyrrole precursor, such as 2,5-dimethoxytetrahydrofuran, the pyrrole ring can be formed through cyclization reactions.
- Reaction conditions: Acidic or basic catalysts, temperatures ranging from 50-100°C.
化学反应分析
Types of Reactions: 1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ (Sodium borohydride).
Substitution: The methoxy, pentyloxy, and propoxy groups can be substituted with other functional groups using nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide), temperatures around 0-25°C.
Reduction: NaBH₄, LiAlH₄ (Lithium aluminium hydride), temperatures around 0-25°C.
Substitution: NaH, K₂CO₃ (Potassium carbonate), temperatures around 50-80°C.
Major Products:
- Oxidation products: Ketones.
- Reduction products: Alcohols.
- Substitution products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in organic synthesis for creating complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in drug discovery due to its unique structure.
- Investigated for its biological activity against various targets.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
相似化合物的比较
- 1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one.
- 1-(Furan-2-ylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one.
Comparison:
- The presence of different substituents (e.g., methoxy, pentyloxy) can significantly alter the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity.
- The unique combination of substituents in 1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one may confer specific advantages in terms of stability and reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
617695-56-4 |
|---|---|
分子式 |
C31H35NO7 |
分子量 |
533.6 g/mol |
IUPAC 名称 |
(4E)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(3-methoxy-4-pentoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H35NO7/c1-4-6-7-17-39-25-15-12-22(19-26(25)36-3)28-27(29(33)21-10-13-23(14-11-21)37-16-5-2)30(34)31(35)32(28)20-24-9-8-18-38-24/h8-15,18-19,28,33H,4-7,16-17,20H2,1-3H3/b29-27+ |
InChI 键 |
ODIAIUWOWINAIG-ORIPQNMZSA-N |
手性 SMILES |
CCCCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCCC)\O)/C(=O)C(=O)N2CC4=CC=CO4)OC |
规范 SMILES |
CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCC)O)C(=O)C(=O)N2CC4=CC=CO4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12027422.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027430.png)
![2-{[(1-naphthyloxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12027434.png)

![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12027444.png)
![N-(3,4-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12027448.png)
![(4E)-5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione](/img/structure/B12027453.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12027460.png)


![isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12027486.png)
![methyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12027502.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12027508.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12027513.png)
